R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester
Overview
Description
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester typically involves the protection of the amino group of R-2-aminopropionic acid with a tert-butoxycarbonyl (Boc) group, followed by esterification with chloromethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield R-2-tert-Butoxycarbonylaminopropionic acid and methanol.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Triethylamine: Used as a base in the esterification reaction.
Hydrochloric Acid: Used for the deprotection of the Boc group.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Substituted Derivatives: Formed by nucleophilic substitution of the chloromethyl group.
R-2-tert-Butoxycarbonylaminopropionic Acid: Formed by hydrolysis of the ester bond.
R-2-Aminopropionic Acid: Formed by deprotection of the Boc group.
Scientific Research Applications
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of various drugs and biologically active compounds.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group provides protection to the amino group until it is selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
R-2-tert-Butoxycarbonylaminopropionic Acid: Similar structure but lacks the chloromethyl ester group.
R-2-Aminopropionic Acid: The deprotected form of the compound.
Chloromethyl Chloroformate: Used as a reagent in the synthesis of the compound.
Uniqueness
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is unique due to its combination of a protected amino group and a reactive chloromethyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUAMEQSMWWVQY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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